Ethyl 3-amino-6-fluorobicyclo[3.1.0]hexane-6-carboxylate oxalate
CAS No.: 1858241-38-9
Cat. No.: VC7288812
Molecular Formula: C11H16FNO6
Molecular Weight: 277.248
* For research use only. Not for human or veterinary use.
![Ethyl 3-amino-6-fluorobicyclo[3.1.0]hexane-6-carboxylate oxalate - 1858241-38-9](/images/structure/VC7288812.png)
Specification
CAS No. | 1858241-38-9 |
---|---|
Molecular Formula | C11H16FNO6 |
Molecular Weight | 277.248 |
IUPAC Name | ethyl 3-amino-6-fluorobicyclo[3.1.0]hexane-6-carboxylate;oxalic acid |
Standard InChI | InChI=1S/C9H14FNO2.C2H2O4/c1-2-13-8(12)9(10)6-3-5(11)4-7(6)9;3-1(4)2(5)6/h5-7H,2-4,11H2,1H3;(H,3,4)(H,5,6) |
Standard InChI Key | VDUVFIFBSKRSLH-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1(C2C1CC(C2)N)F.C(=O)(C(=O)O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s core structure consists of a bicyclo[3.1.0]hexane system—a fused cyclopropane and cyclohexane ring—with substituents at the 3- and 6-positions. Key features include:
-
Fluorine atom at position 6, enhancing electronegativity and metabolic stability .
-
Amino group at position 3, providing a site for hydrogen bonding and derivatization .
-
Ethyl carboxylate at position 6, contributing to solubility and esterase susceptibility .
-
Oxalic acid counterion, stabilizing the amine via salt formation .
The IUPAC name is ethyl 3-amino-6-fluorobicyclo[3.1.0]hexane-6-carboxylate; oxalic acid, and its SMILES string is CCOC(=O)C1(C2C1CC(C2)N)F.C(=O)(C(=O)O)O
.
Spectroscopic and Physicochemical Data
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 277.25 g/mol | |
CAS Number | 1858241-38-9 | |
XLogP3 (Predicted) | 0.8 | |
Hydrogen Bond Donors | 3 (2 from oxalate, 1 from amine) | |
Hydrogen Bond Acceptors | 7 |
Synthesis and Manufacturing
Synthetic Routes
While detailed synthetic protocols are proprietary, the compound’s bicyclo[3.1.0]hexane core suggests a [2+1] cycloaddition strategy or ring-opening of norbornene derivatives. Key steps likely involve:
-
Cyclopropanation: Formation of the bicyclic system via transition metal-catalyzed reactions .
-
Fluorination: Electrophilic or nucleophilic fluorination at position 6 .
-
Esterification: Introduction of the ethyl carboxylate group .
-
Salt Formation: Complexation with oxalic acid to improve crystallinity .
Supplier | Packaging | Purity | Price (USD) | Updated Date |
---|---|---|---|---|
Alichem | 250 mg | N/A | $950.48 | 2021-12-16 |
Crysdot | 250 mg | 95% | $961.00 | 2021-12-16 |
Alichem | 1 g | N/A | $2,333.67 | 2021-12-16 |
Pharmacological Profile
Selectivity and Potency
-
Kinase Inhibition: Related compounds show IC values <100 nM for EGFR and ErbB-2 .
-
Metabolic Stability: Fluorine substitution reduces oxidative metabolism, extending half-life .
Applications in Medicinal Chemistry
Kinase Inhibitor Development
The compound’s structure aligns with templates used in anticancer agents, particularly inhibitors of tyrosine kinases overexpressed in solid tumors . For example, GW572016 (a dual EGFR/ErbB-2 inhibitor) shares functional group similarities, suggesting potential cross-reactivity .
Supplier | Location | Advantage |
---|---|---|
Chengdu Feibai Pharmaceutical | China | High-volume synthesis |
Alichem | Global | Multiple packaging options |
Crysdot | Global | 95% purity guarantee |
Regulatory Considerations
No FDA approvals are reported, but its use in research complies with GLP standards under supplier certifications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume